molecular formula C14H11ClN2O2 B282147 N-(4-chlorobenzoyl)-N'-phenylurea

N-(4-chlorobenzoyl)-N'-phenylurea

Cat. No.: B282147
M. Wt: 274.7 g/mol
InChI Key: JACVPPZEQLZNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzoyl)-N'-phenylurea is a synthetic urea derivative characterized by a 4-chlorobenzoyl group attached to one nitrogen of the urea backbone and a phenyl group on the other nitrogen. The 4-chloro substituent on the benzoyl moiety likely influences electronic and steric properties, affecting binding affinity and bioactivity .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.7 g/mol

IUPAC Name

4-chloro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19)

InChI Key

JACVPPZEQLZNQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl-Phenylurea Derivatives

Compounds with variations in the benzoyl substituent (e.g., methoxy, methyl, or cyanophenyl groups) demonstrate how substituent position and electronic nature modulate activity.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Benzoyl Biological Activity Key Findings References
N-(4-Chlorobenzoyl)-N'-phenylurea 4-Cl Not explicitly reported Hypothesized to exhibit cytotoxic or kinase-inhibitory activity based on analogs.
N-(4-Methoxybenzoyl)-N'-phenylurea 4-OCH3 CNS depressant 73% yield; superior barbiturate-induced sleep time compared to bromisoval.
N-(4-Cyanophenyl)-N'-phenylurea 4-CN Kinase inhibition (hypothesized) Molecular formula C₁₄H₁₁N₃O; potential applications in drug discovery.
N-(2-Chlorobenzoyl)-N'-phenylurea 2-Cl Anticancer (HeLa cells) Synthesized via Schotten-Baumann reaction; IC₂₀ lower than hydroxyurea.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, possibly improving interactions with enzymes like p38 MAP kinase .

Phenylurea-Based Cytokinins

Urea derivatives such as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) and TDZ (thidiazuron) are potent cytokinins used in agriculture to promote fruit growth and delay senescence.

Table 2: Cytokinin Activity Comparison
Compound Name Structure Agricultural Application Mechanism of Action References
CPPU 2-Cl-4-pyridyl substituent Kiwifruit/grape enlargement Synergizes with gibberellins; enhances cell division.
TDZ Thiadiazolyl substituent Tissue culture; senescence delay High-affinity binding to cytokinin receptors.
This compound 4-Cl-benzoyl substituent Not reported in agriculture Structural dissimilarity suggests divergent roles vs. CPPU/TDZ.

Key Observations :

  • Unlike CPPU and TDZ, this compound lacks a heterocyclic substituent (e.g., pyridyl or thiadiazolyl), which is critical for cytokinin receptor activation .
  • The benzoyl group may redirect bioactivity toward mammalian targets (e.g., anticancer or anti-inflammatory pathways) rather than plant hormone mimicry .

Anti-Inflammatory and Anticancer Ureas

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives demonstrate anti-inflammatory activity via p38 MAP kinase inhibition, highlighting the importance of heterocyclic moieties . In contrast, this compound derivatives may prioritize interactions with tyrosine kinases or apoptotic pathways, as seen in cytotoxic benzoyl-phenylureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.